4H-1,2,3-Triazole, 4-chloro-5-(propylthio)- 4H-1,2,3-Triazole, 4-chloro-5-(propylthio)-
Brand Name: Vulcanchem
CAS No.: 664979-97-9
VCID: VC17316918
InChI: InChI=1S/C5H8ClN3S/c1-2-3-10-5-4(6)7-9-8-5/h4H,2-3H2,1H3
SMILES:
Molecular Formula: C5H8ClN3S
Molecular Weight: 177.66 g/mol

4H-1,2,3-Triazole, 4-chloro-5-(propylthio)-

CAS No.: 664979-97-9

Cat. No.: VC17316918

Molecular Formula: C5H8ClN3S

Molecular Weight: 177.66 g/mol

* For research use only. Not for human or veterinary use.

4H-1,2,3-Triazole, 4-chloro-5-(propylthio)- - 664979-97-9

Specification

CAS No. 664979-97-9
Molecular Formula C5H8ClN3S
Molecular Weight 177.66 g/mol
IUPAC Name 4-chloro-5-propylsulfanyl-4H-triazole
Standard InChI InChI=1S/C5H8ClN3S/c1-2-3-10-5-4(6)7-9-8-5/h4H,2-3H2,1H3
Standard InChI Key BSHCSFWAKXFBQP-UHFFFAOYSA-N
Canonical SMILES CCCSC1=NN=NC1Cl

Introduction

Chemical Structure and Physicochemical Properties

4H-1,2,3-triazole, 4-chloro-5-(propylthio)- (molecular formula: C5H7ClN3S\text{C}_5\text{H}_7\text{ClN}_3\text{S}, molecular weight: 192.65 g/mol) features a triazole core with distinct substituents influencing its reactivity and interactions. The chlorine atom at position 4 introduces electronegativity, polarizing the ring and enhancing electrophilic substitution potential, while the propylthio group (-S-CH2_2CH2_2CH3_3) at position 5 contributes to lipophilicity, impacting solubility and membrane permeability .

Spectral Characterization

Key spectral data for analogous triazole derivatives include:

  • FT-IR: Absorbance peaks at 3100–3000 cm1^{-1} (C-H stretching in triazole), 750 cm1^{-1} (C-Cl), and 650 cm1^{-1} (C-S) .

  • 1^1H-NMR: Signals at δ 2.5–3.0 ppm (propylthio -SCH2_2CH2_2CH3_3), δ 7.0–8.0 ppm (aromatic protons in substituted variants) .

  • EI-MS: Molecular ion peaks at m/z 192 (M+^+), with fragmentation patterns indicating loss of Cl (-35) and -S(CH2_2)2_2CH3_3 (-76) .

Synthetic Methodologies

The synthesis of 4H-1,2,3-triazole derivatives typically involves cyclization and functionalization steps. A generalized route for analogous compounds includes:

  • Hydrazide Formation: Reaction of carboxylic acid derivatives with hydrazine to form hydrazides .

  • Cyclization: Treatment with phenyl isothiocyanate or thiourea derivatives to construct the triazole ring .

  • S-Alkylation: Introduction of the propylthio group via nucleophilic substitution using alkyl halides (e.g., 1-bromopropane).

For example, 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-thiol was synthesized via cyclization of hydrazide intermediates, followed by S-alkylation to introduce thioether groups . Adapting this method, the propylthio substituent could be incorporated using 1-bromopropane under basic conditions.

Biological Activities and Mechanisms

Triazole derivatives exhibit broad bioactivity, with structural modifications tailoring their pharmacological profiles.

Antimicrobial Activity

4-Amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol derivatives demonstrate potent activity against Gram-negative bacteria (e.g., Escherichia coli, MIC: 2–4 µg/mL), surpassing ciprofloxacin in some cases . The chlorine and propylthio groups in 4H-1,2,3-triazole analogs likely enhance membrane disruption and enzyme inhibition, though specific data for this compound require further study .

Enzyme Inhibition

S-alkylated triazoles, such as 3-(n-heptylthio)-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole, inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC50_{50} values of 38.35 µM and 147.75 µM, respectively . The propylthio group’s hydrophobic interactions with enzyme active sites may contribute to binding affinity, suggesting similar potential for 4-chloro-5-(propylthio)- derivatives .

Applications in Pharmaceutical and Industrial Contexts

Agrochemical Uses

Triazoles are widely used as fungicides and herbicides. The chlorine and sulfur moieties in this compound may enhance pesticidal activity by disrupting microbial electron transport chains.

Comparative Analysis with Structural Analogs

The table below contrasts 4H-1,2,3-triazole, 4-chloro-5-(propylthio)- with related compounds:

CompoundSubstituentsKey PropertiesBiological Activity
4H-1,2,4-Triazole-3-thiol -SH at position 3MIC: 2–4 µg/mL (Gram-negative bacteria)Antimicrobial
3-Chloro-4-methyl-4H-1,2,4-triazole -Cl, -CH3_3Ionization energy: 9.8 eVUnreported
3-(n-Heptylthio)-5-(4-methoxyphenyl)-4H-1,2,4-triazole -S-C7_7H15_{15}, -OCH3_3IC50_{50}: 38.35 µM (AChE)Cholinesterase inhibition

The propylthio group balances lipophilicity and steric effects, potentially optimizing bioavailability compared to shorter (methylthio) or longer (heptylthio) chains .

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